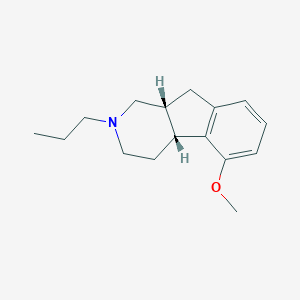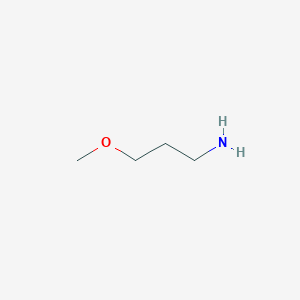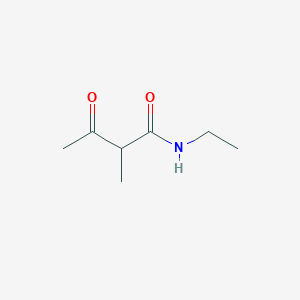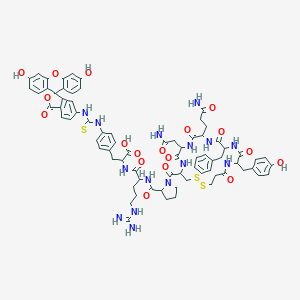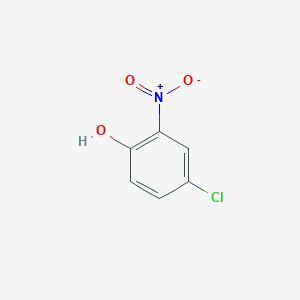
4-Chloro-2-nitrophenol
概要
説明
4-Chloro-2-nitrophenol is a type of chloronitrophenols (CNPs) and is widely used in the synthesis of dyes, drugs, and pesticides . It can also be used to produce 2-Amino-4-chloro-phenol . It has become a major group of environmental pollutants and has been detected in various industrial effluents .
Synthesis Analysis
The synthesis of 4-Chloro-2-nitrophenol involves several steps. One method involves the hydrolysis of 2,5-Dichloronitrobenzene with 8% aqueous sodium hydroxide at 120 – 130℃ under pressure . Another method involves a radical coupling reaction using Phenol 1, tert-Butyl nitrite 2a, H2O, and THF .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-nitrophenol is C6H4ClNO3 . Its molecular weight is 173.554 . The IUPAC Standard InChI is InChI=1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H .Chemical Reactions Analysis
4-Chloro-2-nitrophenol can undergo various chemical reactions. For instance, it can be reduced to 2-Amino-4-chloro-phenol . In a Gram-negative bacterium, it can be degraded via the 1,2,4-benzenetriol pathway .Physical And Chemical Properties Analysis
4-Chloro-2-nitrophenol is a solid substance . It has a density of 1.6±0.1 g/cm3 . Its boiling point is 242.5±20.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.5 mmHg at 25°C .科学的研究の応用
1. Removal of 4-Chloro-2-Nitrophenol from Drug and Pesticide Waste
- Summary of Application : 4-Chloro-2-nitrophenol (4C2NP) is a model contaminant from pharmaceutical and pesticide industries. It is recalcitrant and persistent toward biodegradation and its generation in aqueous environment during formulation, distribution and field application of pesticides is often unavoidable . This study deals with the removal of 4C2NP using titanium dioxide nanoparticles as an adsorbent .
- Methods of Application : Batch experiments were carried out to investigate the effect of contact time, nano-titanium dioxide dosage, initial pH, initial 4C2NP concentration and temperature on adsorption efficiency . The optimum conditions for 4C2NP adsorption were found to be initial pH ≈ 2, nano-titanium dioxide dosage ≈ 0.01 g/250 mL and equilibrium time ≈ 1 h .
- Results or Outcomes : The adsorption capacity was increased with increasing 4C2NP concentration and temperature. Titanium dioxide nanoparticles recorded a maximum capacity of 86.3 mg/g at optimal conditions .
2. Metabolism of 4-Chloro-2-Nitrophenol in a Gram-Positive Bacterium
- Summary of Application : 4-Chloro-2-nitrophenol (4C2NP) is an isomer of chloronitrophenols (CNPs) that has been detected in various industrial effluents . This study deals with the metabolism of 4C2NP in a Gram-positive bacterium, Exiguobacterium sp. PMA .
- Methods of Application : The study was carried out aiming at optimization of conditions for removal of 4C2NP from aqueous solutions by nano-TiO 2 adsorbent .
- Results or Outcomes : Exiguobacterium sp. PMA degraded 4C2NP with the release of stoichiometeric amounts of chloride and ammonium ions .
3. Adsorption onto Carbon Nanotubes
- Summary of Application : 4-Chloro-2-nitrophenol is a pollutant that has been detected in various industrial effluents. One method for its removal is adsorption onto single-walled and multi-walled carbon nanotubes .
- Methods of Application : The study involved investigating the adsorption of 4-chloro-2-nitrophenol onto carbon nanotubes .
- Results or Outcomes : The results of this study are not specified in the source .
4. Intermediate in the Synthesis of Paracetamol
- Summary of Application : 4-Nitrophenol, which can be derived from 4-Chloro-2-nitrophenol, is used as an intermediate in the synthesis of paracetamol, a common over-the-counter pain reliever and fever reducer .
- Methods of Application : The specific methods of application are not specified in the source .
- Results or Outcomes : The successful synthesis of paracetamol is the outcome of this application .
5. Adsorption onto Single-Walled and Multi-Walled Carbon Nanotubes
- Summary of Application : 4-Chloro-2-nitrophenol is a pollutant that has been detected in various industrial effluents. One method for its removal is adsorption onto single-walled and multi-walled carbon nanotubes .
- Methods of Application : The study involved investigating the adsorption of 4-chloro-2-nitrophenol onto carbon nanotubes .
- Results or Outcomes : The results of this study are not specified in the source .
6. Intermediate in the Synthesis of Phenetidine and Acetophenetidine
- Summary of Application : 4-Nitrophenol, which can be derived from 4-Chloro-2-nitrophenol, is used as an intermediate in the synthesis of phenetidine and acetophenetidine .
- Methods of Application : The specific methods of application are not specified in the source .
- Results or Outcomes : The successful synthesis of phenetidine and acetophenetidine is the outcome of this application .
Safety And Hazards
特性
IUPAC Name |
4-chloro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSIFTLPLKCTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058996 | |
| Record name | 4-Chloro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Chloro-2-nitrophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20014 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00778 [mmHg] | |
| Record name | 4-Chloro-2-nitrophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20014 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Chloro-2-nitrophenol | |
CAS RN |
89-64-5 | |
| Record name | 4-Chloro-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLORO-2-NITROPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-chloro-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chloro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-2-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438LQ62WNH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

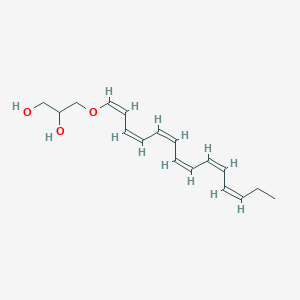
![(1R)-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B165597.png)
![(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B165600.png)

